Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Description

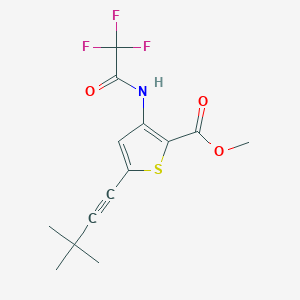

Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by two key functional groups:

- 3-Position: A 2,2,2-trifluoroacetamido group, which is strongly electron-withdrawing and enhances metabolic stability due to the trifluoromethyl moiety.

- 5-Position: A 3,3-dimethylbut-1-yn-1-yl group, a branched alkyne substituent that introduces steric bulk and may improve lipophilicity.

Properties

IUPAC Name |

methyl 5-(3,3-dimethylbut-1-ynyl)-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c1-13(2,3)6-5-8-7-9(10(22-8)11(19)21-4)18-12(20)14(15,16)17/h7H,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQAUOVXUPIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC1=CC(=C(S1)C(=O)OC)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(3,3-dimethylbut-1-yn-1-yl)-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS No. 1612898-48-2) is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 333.33 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 433.8 ± 45.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.80 ± 0.70 (Predicted) |

This compound has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNKs), which are critical in various cellular processes including apoptosis, inflammation, and stress responses . The inhibition of JNKs may offer therapeutic advantages in conditions such as cancer and neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. Its ability to inhibit JNK pathways suggests potential applications in:

- Cancer Therapy : By modulating cell survival pathways, it may enhance the efficacy of existing chemotherapeutics.

- Neuroprotection : The compound's role in reducing neuronal apoptosis could be beneficial in treating neurodegenerative disorders.

Case Studies

- Anti-Cancer Activity : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting JNK-mediated pathways . This suggests its potential as an adjunct therapy in cancer treatment.

- Neuroprotective Effects : In vitro studies showed that treatment with this compound reduced oxidative stress-induced apoptosis in neuronal cell lines, indicating its potential for developing neuroprotective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoroacetamido Groups

Analogues with Alkyne or Bulky Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.